N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide

Catalog No.
S11426358
CAS No.
M.F
C19H14N4O5
M. Wt
378.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide

Product Name

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide

IUPAC Name

N-benzyl-3,5-dinitro-N-pyridin-2-ylbenzamide

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

InChI

InChI=1S/C19H14N4O5/c24-19(15-10-16(22(25)26)12-17(11-15)23(27)28)21(18-8-4-5-9-20-18)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

ZZKMBLQYNJWGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide is a synthetic compound characterized by its complex molecular structure, which includes a benzamide core substituted with both nitro and pyridine groups. The chemical formula for this compound is C16H15N3O4C_{16}H_{15}N_{3}O_{4}, indicating the presence of three nitrogen atoms, four oxygen atoms, and a combination of carbon and hydrogen that contributes to its unique properties.

The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structural features suggest that it may exhibit interesting biological activities and chemical reactivity, making it a subject of research interest.

Typical of nitro compounds and amides. These include:

  • Nucleophilic Substitution: The nitro groups can be reduced to amines under certain conditions, leading to the formation of different derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are important for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Research indicates that N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide exhibits significant biological activity. Studies suggest that it may possess:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug development.

Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully understand its therapeutic potential.

The synthesis of N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide typically involves the following steps:

  • Formation of 3,5-Dinitrobenzoyl Chloride: Starting from 3,5-dinitrobenzoic acid, chlorination is performed to produce the acyl chloride.
  • Reaction with Pyridin-2-Yl Amine: The acyl chloride is then reacted with pyridin-2-yl amine in an appropriate solvent (such as dichloromethane) to form the corresponding benzamide.
  • Benzylation: Finally, benzyl bromide or another benzylating agent is introduced to achieve the final product.

This multi-step synthesis allows for the incorporation of various functional groups that can enhance the compound's properties.

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide has potential applications in several areas:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or anticancer drugs.
  • Material Science: Its unique structure could be explored for use in creating advanced materials with specific electronic or optical properties.
  • Chemical Research: The compound can be utilized in studies related to reaction mechanisms involving nitro compounds and amides.

Interaction studies of N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide focus on its binding affinity with various biological targets. Research has indicated:

  • Protein Binding: The compound may interact with specific proteins involved in cellular signaling pathways.
  • Receptor Interaction: Studies are ongoing to determine how it binds to receptors associated with disease pathways.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy through synergistic interactions.

These studies are crucial for understanding how the compound functions at a molecular level and its potential therapeutic uses.

Several compounds share structural similarities with N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(pyridin-2-yl)benzamideContains a pyridine ring and an amide groupSimpler structure; less functionalization
3,5-Dinitro-N-(2-pyridylmethyl)benzamideSimilar nitro substitutionsDifferent substitution pattern on the benzene
N-benzyl-N-(pyridin-4-yl)benzamideBenzyl group attached to a different pyridinePotentially different biological activities

These compounds provide insights into how variations in structure influence biological activity and chemical properties. Understanding these relationships helps in designing new compounds with targeted functionalities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

378.09641956 g/mol

Monoisotopic Mass

378.09641956 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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